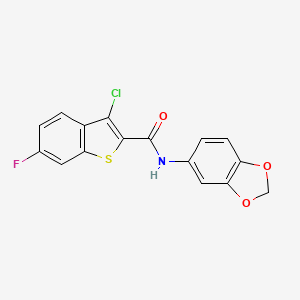

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

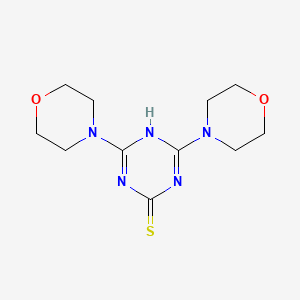

The compound “N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a benzothiophene group (a benzene ring fused with a thiophene), and a carboxamide group (a carbonyl group attached to an amine). The presence of chloro and fluoro substituents indicates that it’s a halogenated compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and benzothiophene rings, introduction of the halogens, and attachment of the carboxamide group. The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure.Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. These might include reactions related to its carboxamide group, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various laboratory techniques.Aplicaciones Científicas De Investigación

Chalcones and Quinoline Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . Quinoline derivatives, on the other hand, have a wide range of biological activities, such as antimalarial, antitumor, antibacterial, and anti-oxidant effects . The fusion of both chemical nuclei—chalcone and quinoline—may offer interesting prospects for future bioactivity studies.

Synthesis and Structure

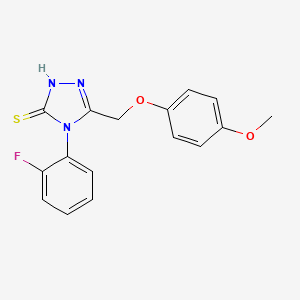

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and adding 4-aminoacetophenone. Next, a Claisen–Schmidt reaction occurs between the intermediate compound and piperonal using KOH solution as a catalyst in ethanol, resulting in the target compound . The structure is confirmed through FTIR, HRMS, and 1H/13C-NMR spectroscopy.

Biological and Pharmacological Applications

While specific research on Oprea1_245422 is limited, we can explore potential applications based on its structural features:

a. Anticancer Properties: Given the chalcone scaffold, Oprea1_245422 may exhibit anticancer activity. Further studies could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.

b. Antibacterial Activity: Quinoline derivatives are known for their antibacterial properties. Oprea1_245422 might be evaluated against bacterial strains to assess its efficacy as an antibacterial agent.

c. Antioxidant Potential: Both chalcones and quinoline derivatives often possess antioxidant properties. Researchers could explore Oprea1_245422’s ability to scavenge free radicals and protect against oxidative stress.

d. Anti-Inflammatory Effects: Considering the structural elements, Oprea1_245422 might modulate inflammatory pathways. In vitro and in vivo studies could investigate its anti-inflammatory potential.

e. Antimalarial Activity: Quinoline-based compounds have a history of antimalarial activity. Although speculative, Oprea1_245422 could be evaluated for its effectiveness against Plasmodium species.

f. Histone Deacetylase (HDAC) Inhibition: The intermediary compound used in the synthesis of Oprea1_245422 has been employed for constructing trithiocarbonates as HDAC inhibitors . Further exploration of its HDAC inhibitory activity is warranted.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targetNitric oxide synthase, inducible , which plays a crucial role in immune response and inflammation.

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target to modulate its function

Result of Action

Similar compounds have shown anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO3S/c17-14-10-3-1-8(18)5-13(10)23-15(14)16(20)19-9-2-4-11-12(6-9)22-7-21-11/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAJFLKVVVZUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2835017.png)

![1-[2-(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B2835019.png)

![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)

![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2835028.png)

![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)

![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)